molecular formula C7H9N3 B088925 2-(1-(Dimethylamino)ethylidene)malononitrile CAS No. 14164-26-2

2-(1-(Dimethylamino)ethylidene)malononitrile

Cat. No. B088925
CAS RN: 14164-26-2
M. Wt: 135.17 g/mol
InChI Key: DOBZLWPTHVTUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Dimethylamino)ethylidene)malononitrile, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 103-104°C. DCM is a versatile molecule that has various applications in the field of chemistry and biology.

Mechanism Of Action

The mechanism of action of 2-(1-(Dimethylamino)ethylidene)malononitrile is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. 2-(1-(Dimethylamino)ethylidene)malononitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has antiviral activity by inhibiting the replication of RNA viruses.

Biochemical And Physiological Effects

2-(1-(Dimethylamino)ethylidene)malononitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(1-(Dimethylamino)ethylidene)malononitrile can induce cell death in cancer cells, inhibit viral replication, and modulate the immune response. In vivo studies have shown that 2-(1-(Dimethylamino)ethylidene)malononitrile has antitumor activity in animal models of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(1-(Dimethylamino)ethylidene)malononitrile in lab experiments is its versatility as a building block for the synthesis of complex organic molecules. It is also relatively easy to synthesize and has a high yield. However, 2-(1-(Dimethylamino)ethylidene)malononitrile is toxic and must be handled with care. It is also sensitive to moisture and air, which can affect its stability.

Future Directions

There are several future directions for the research of 2-(1-(Dimethylamino)ethylidene)malononitrile. One area of interest is the development of new synthetic methods for 2-(1-(Dimethylamino)ethylidene)malononitrile and its derivatives. Another area of interest is the investigation of the mechanism of action of 2-(1-(Dimethylamino)ethylidene)malononitrile and its potential as a therapeutic agent for cancer and viral infections. Additionally, the development of new fluorescent dyes and polymers based on 2-(1-(Dimethylamino)ethylidene)malononitrile could have applications in material science and biotechnology. Overall, 2-(1-(Dimethylamino)ethylidene)malononitrile is a promising molecule with a wide range of potential applications in scientific research.

Synthesis Methods

2-(1-(Dimethylamino)ethylidene)malononitrile can be synthesized by the reaction of malononitrile and dimethylformamide dimethyl acetal in the presence of a catalyst such as piperidine. The reaction proceeds via the formation of an imine intermediate, which undergoes a cyclization reaction to form 2-(1-(Dimethylamino)ethylidene)malononitrile. The yield of the reaction can be improved by using a higher temperature and a longer reaction time.

Scientific Research Applications

2-(1-(Dimethylamino)ethylidene)malononitrile has various applications in scientific research, including organic synthesis, material science, and medicinal chemistry. It is commonly used as a building block for the synthesis of complex organic molecules due to its ability to undergo a variety of chemical reactions. 2-(1-(Dimethylamino)ethylidene)malononitrile is also used in the preparation of fluorescent dyes and polymers. In medicinal chemistry, 2-(1-(Dimethylamino)ethylidene)malononitrile has been shown to have anticancer, antiviral, and antibacterial properties.

properties

CAS RN

14164-26-2

Product Name

2-(1-(Dimethylamino)ethylidene)malononitrile

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2-[1-(dimethylamino)ethylidene]propanedinitrile

InChI

InChI=1S/C7H9N3/c1-6(10(2)3)7(4-8)5-9/h1-3H3

InChI Key

DOBZLWPTHVTUCH-UHFFFAOYSA-N

SMILES

CC(=C(C#N)C#N)N(C)C

Canonical SMILES

CC(=C(C#N)C#N)N(C)C

synonyms

2-(1-(DIMETHYLAMINO)ETHYLIDENE)MALONONITRILE

Origin of Product

United States

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